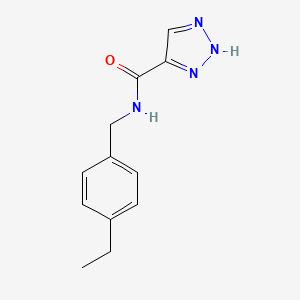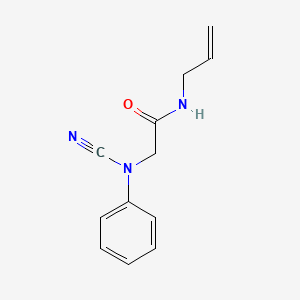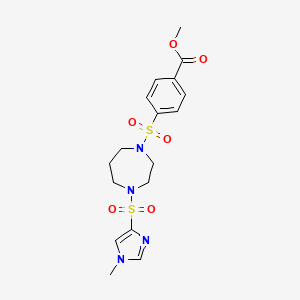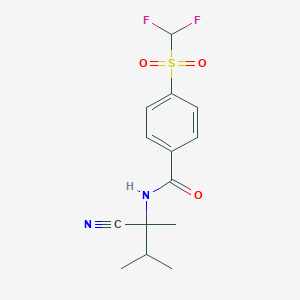![molecular formula C9H8Cl2O2S B2659551 [(3,4-Dichlorobenzyl)thio]acetic acid CAS No. 65051-00-5](/img/structure/B2659551.png)
[(3,4-Dichlorobenzyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4-Dichlorobenzyl)thio]acetic acid is a chemical compound with the molecular formula C9H8Cl2O2S. It is known for its applications in proteomics research and other scientific fields. The compound features a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and a thioacetic acid moiety attached to the benzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds as follows:
Reactants: 3,4-dichlorobenzyl chloride and thioglycolic acid.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction.
Product Isolation: The product is then isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
[(3,4-Dichlorobenzyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
[(3,4-Dichlorobenzyl)thio]acetic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of [(3,4-Dichlorobenzyl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The chlorine atoms on the benzyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
類似化合物との比較
[(3,4-Dichlorobenzyl)thio]acetic acid can be compared with other similar compounds, such as:
[(2,4-Dichlorobenzyl)thio]acetic acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
[(3,4-Difluorobenzyl)thio]acetic acid: Fluorine atoms instead of chlorine, which may affect the compound’s stability and interaction with molecular targets.
[(3,4-Dichlorophenyl)thio]acetic acid: Phenyl group instead of benzyl, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and thioacetic acid moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMNFRRKKQRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride](/img/structure/B2659470.png)
![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)
![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2659474.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)
![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)


![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)

